Cas no 51818-11-2 (2-Formylbenzene-1,4-disulfonate)

2-ホルミルベンゼン-1,4-ジスルホン酸は、芳香族スルホン酸化合物の一種であり、ベンゼン環にホルミル基(-CHO)と2つのスルホン酸基(-SO3H)が1,4位に配置された構造を有します。この化合物は、高い反応性を持つホルミル基を有することから、有機合成中間体として有用です。特に、医薬品や機能性材料の合成において、架橋反応や縮合反応の原料として利用されます。スルホン酸基の存在により水溶性が向上しており、反応条件の制御が容易である点が特徴です。さらに、選択的な官能基変換が可能なため、多様な誘導体の合成に適しています。

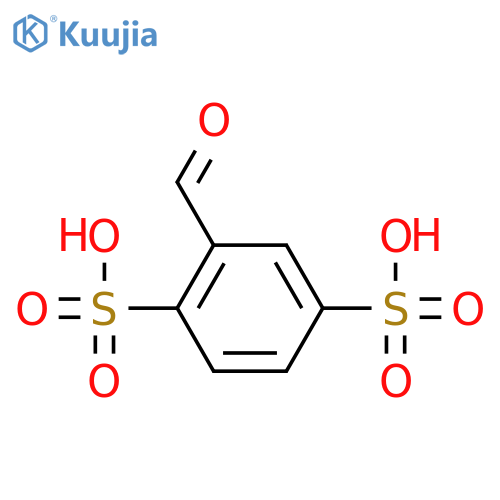

51818-11-2 structure

商品名:2-Formylbenzene-1,4-disulfonate

2-Formylbenzene-1,4-disulfonate 化学的及び物理的性質

名前と識別子

-

- 2-Formylbenzene-1,4-disulfonic acid

- 2,5-DISULPHOBENALDEHYDE

- 2,5-DISULPHOBENZALDEHYDE

- 2-Formylbenzene-1,4-disulfonate

- 2-methanoylbenzene-1,4-disulfonate

- SBB052216

- A828799

- 2,5-Disulfobenzaldehyde

- 2-Formylbenzene-1,4-disulfonicacid

- AC-12735

- 730912-46-6

- AKOS015961004

- 2-FORMYL-1,4-BENZENEDISULFONIC ACID

- SCHEMBL867464

- YSCH0094

- SY338596

- DB-020139

- 51818-11-2

- MFCD03840860

-

- インチ: 1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)/p-2

- InChIKey: DILXLMRYFWFBGR-UHFFFAOYSA-L

- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1C([H])=O)S(=O)(=O)[O-])(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 265.955495g/mol

- ひょうめんでんか: 0

- XLogP3: -1.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 3

- どういたいしつりょう: 265.955495g/mol

- 単一同位体質量: 265.955495g/mol

- 水素結合トポロジー分子極性表面積: 143Ų

- 重原子数: 16

- 複雑さ: 452

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- PSA: 142.57000

- LogP: 2.15410

2-Formylbenzene-1,4-disulfonate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Formylbenzene-1,4-disulfonate 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Formylbenzene-1,4-disulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181753-1g |

sodium 2-formylbenzene-1,4-disulfonate |

51818-11-2 | 97% | 1g |

¥1969.00 | 2024-05-10 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML1586692-5g |

2-Formylbenzene-1,4-disulfonate |

51818-11-2 | 97% | 5g |

¥1600 | 2023-11-08 | |

| Apollo Scientific | OR2923-1g |

Disodium 2-formylbenzene-1,4-disulphonate |

51818-11-2 | 1g |

£149.00 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506334-5 g |

Disodium 2-formylbenzene-1,4-disulphonate, |

51818-11-2 | 5g |

¥18,577.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506334-5g |

Disodium 2-formylbenzene-1,4-disulphonate, |

51818-11-2 | 5g |

¥18577.00 | 2023-09-05 | ||

| Alichem | A019088072-5g |

Sodium 2-formylbenzene-1,4-disulfonate |

51818-11-2 | 97% | 5g |

$400.00 | 2023-09-01 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML1586692-1g |

2-Formylbenzene-1,4-disulfonate |

51818-11-2 | 97% | 1g |

¥500 | 2023-11-08 | |

| Crysdot LLC | CD12065892-10g |

Sodium 2-formylbenzene-1,4-disulfonate |

51818-11-2 | 97% | 10g |

$393 | 2024-07-24 |

2-Formylbenzene-1,4-disulfonate 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

51818-11-2 (2-Formylbenzene-1,4-disulfonate) 関連製品

- 80-48-8(methyl 4-methylbenzene-1-sulfonate)

- 81-04-9(1,5-Naphthalenedisulfonic acid)

- 80-40-0(Ethyl p-toluenesulfonate)

- 81-11-8(4,4’-Diaminostilbene-2,2’-disulfonic Acid, 95+%)

- 730912-46-6(2-Formyl-1,4-benzenedisulfonic acid)

- 1008-72-6(2-Sulfobenzaldehyde Sodium Salt)

- 85-47-2(Naphthalene-1-sulfonic Acid (Technical Grade))

- 88-22-2(2-Amino-3,5-dimethylbenzenesulfonic acid)

- 88-39-1(4-Formylbenzene-1,3-disulfonic acid)

- 91-25-8(Benzenesulfonic acid,2-formyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51818-11-2)2-Formylbenzene-1,4-disulfonate

清らかである:99%

はかる:1g

価格 ($):165.0